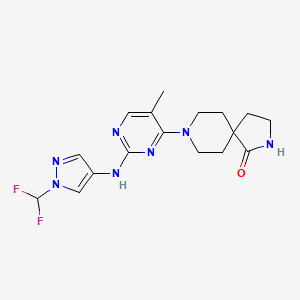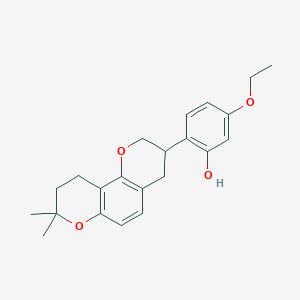![molecular formula C20H27NO7 B12424479 4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid CAS No. 1172120-40-9](/img/structure/B12424479.png)
4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ascr#8 is a member of the ascaroside family, which are small molecules produced by nematodes. These compounds play crucial roles in nematode communication, influencing behaviors such as mating, aggregation, and development. Ascr#8 is particularly known for its strong male-attracting properties and its role in inducing the dauer larval stage in nematodes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ascr#8 involves the conjugation of ascarylose, a dideoxysugar, to a fatty acid-like side chain. This process typically starts with the conjugation of ascarylose to very long-chain fatty acids, followed by peroxisomal β-oxidation to yield diverse ascarosides . The specific synthetic route for ascr#8 includes the formal condensation of the carboxy group of ascr#7 with the amino group of 4-aminobenzoic acid .
Industrial Production Methods
the production methods would likely involve large-scale fermentation of nematodes such as Caenorhabditis elegans, followed by extraction and purification of the ascarosides from the culture media .
化学反应分析
Types of Reactions
Ascr#8 undergoes various chemical reactions, including:
Oxidation: The fatty acid side chain can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the side chain, potentially affecting its interaction with biological targets.
Substitution: The amino group of 4-aminobenzoic acid can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the synthesis and modification of ascr#8 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of ascr#8, which may have different biological activities. For example, oxidation of the fatty acid side chain can lead to the formation of hydroxylated or ketone derivatives .
科学研究应用
Ascr#8 has several scientific research applications, including:
Chemistry: Studying the structure-activity relationships of ascarosides and their derivatives.
Biology: Investigating the role of ascarosides in nematode behavior and development.
Medicine: Exploring the potential of ascarosides as therapeutic agents, particularly in modulating immune responses and inflammation.
Industry: Utilizing ascarosides in pest control strategies, given their role in nematode communication
作用机制
Ascr#8 exerts its effects by binding to specific receptors in nematodes, such as G protein-coupled receptors. This binding triggers a cascade of intracellular signaling events that influence nematode behavior and development. The molecular targets and pathways involved include the DAF-16-regulated glutamatergic neurotransmitter system, which plays a role in dauer formation and male attraction .
相似化合物的比较
Ascr#8 is unique among ascarosides due to its strong male-attracting properties and its role in dauer induction. Similar compounds include:
Ascr#1: Known for its role in dauer induction and lifespan extension.
Ascr#2: Functions as a population density signal and is involved in dauer formation.
Ascr#3: Attracts males at low concentrations but repels hermaphrodites at higher concentrations
These compounds share structural similarities but differ in their specific biological activities and roles in nematode communication.
属性
CAS 编号 |
1172120-40-9 |
|---|---|
分子式 |
C20H27NO7 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
4-[[(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H27NO7/c1-12(27-20-17(23)11-16(22)13(2)28-20)5-3-4-6-18(24)21-15-9-7-14(8-10-15)19(25)26/h4,6-10,12-13,16-17,20,22-23H,3,5,11H2,1-2H3,(H,21,24)(H,25,26)/b6-4+/t12-,13+,16-,17-,20-/m1/s1 |
InChI 键 |
WMKIQPAVTRWYKZ-XPUFHXNMSA-N |
手性 SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O)O)O |
规范 SMILES |
CC1C(CC(C(O1)OC(C)CCC=CC(=O)NC2=CC=C(C=C2)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


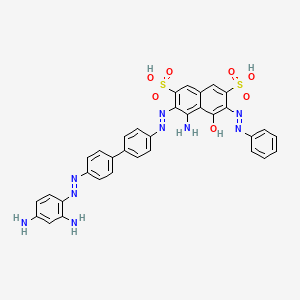
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
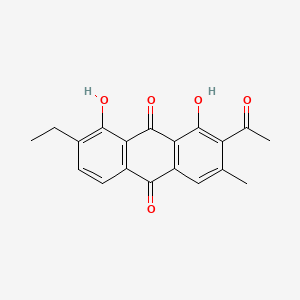
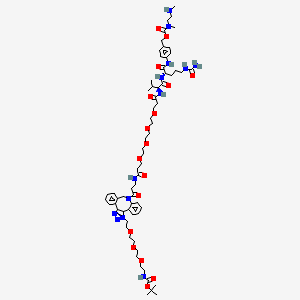
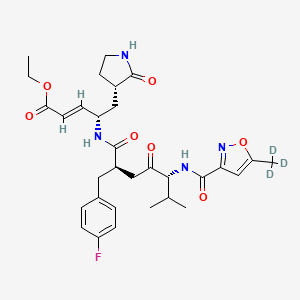
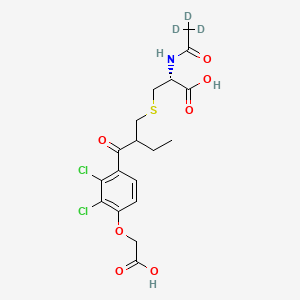
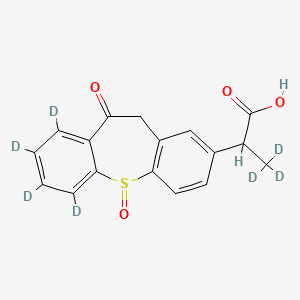
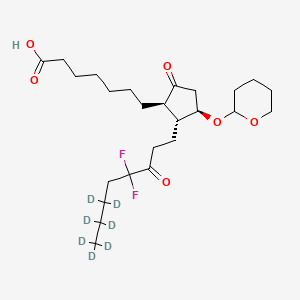
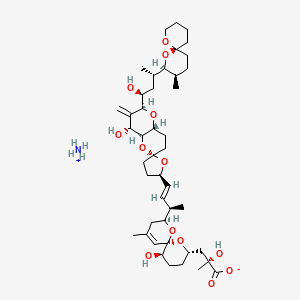
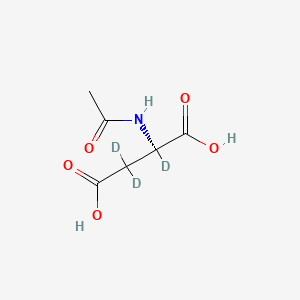
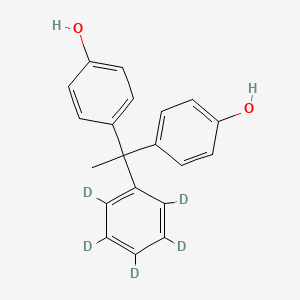
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
